molecular formula C6H5ClN4 B12271301 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12271301
M. Wt: 168.58 g/mol
InChI Key: RTCWAHAVYJECNZ-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is an organic compound belonging to the pyrazolopyrimidine family. This compound is of significant interest due to its structural resemblance to naturally occurring nucleosides and its potential pharmacological properties. Pyrazolopyrimidines are known for their diverse biological activities, including antiviral, antitumor, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process starting from commercially available precursors. One common method involves the following steps :

    Starting Material: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

    Intermediate Formation: The starting material is converted to 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one through a series of reactions.

    Final Product: The intermediate is then chlorinated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with different nucleophiles to form various derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are disubstituted pyrazolopyrimidines, which may exhibit enhanced biological activities .

Scientific Research Applications

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: This compound and its derivatives are investigated for their potential as antiviral, antitumor, and anti-inflammatory agents.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the active site of CDKs through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate for the synthesis of various derivatives makes it valuable in medicinal chemistry .

Properties

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-4-2-8-11-5(4)10-6(7)9-3/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCWAHAVYJECNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=NC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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